4,4,5,5-tetramethyl-2-[(1E)-2-(naphthalen-1-yl)ethenyl]-1,3,2-dioxaborolane 4,4,5,5-tetramethyl-2-[(1E)-2-(naphthalen-1-yl)ethenyl]-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 149777-87-7
VCID: VC11485455
InChI: InChI=1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)13-12-15-10-7-9-14-8-5-6-11-16(14)15/h5-13H,1-4H3/b13-12+
SMILES:
Molecular Formula: C18H21BO2
Molecular Weight: 280.2 g/mol

4,4,5,5-tetramethyl-2-[(1E)-2-(naphthalen-1-yl)ethenyl]-1,3,2-dioxaborolane

CAS No.: 149777-87-7

Cat. No.: VC11485455

Molecular Formula: C18H21BO2

Molecular Weight: 280.2 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4,4,5,5-tetramethyl-2-[(1E)-2-(naphthalen-1-yl)ethenyl]-1,3,2-dioxaborolane - 149777-87-7

Specification

CAS No. 149777-87-7
Molecular Formula C18H21BO2
Molecular Weight 280.2 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-[(E)-2-naphthalen-1-ylethenyl]-1,3,2-dioxaborolane
Standard InChI InChI=1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)13-12-15-10-7-9-14-8-5-6-11-16(14)15/h5-13H,1-4H3/b13-12+
Standard InChI Key YGJUCDURNWXFFM-OUKQBFOZSA-N
Isomeric SMILES B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC3=CC=CC=C32
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC3=CC=CC=C32

Introduction

Structural Characteristics and Molecular Configuration

Core Architecture

The molecule comprises a naphthalen-1-yl group linked via an E-configured ethenyl bridge to a 1,3,2-dioxaborolane ring. The dioxaborolane ring features four methyl groups at the 4,4,5,5-positions, which confer steric protection to the boron atom, reducing its susceptibility to hydrolysis . The E-configuration of the ethenyl group ensures a planar arrangement, optimizing conjugation between the naphthalene system and the boron-containing ring. This structural motif is critical for electronic applications, where extended π-conjugation enhances charge transport properties .

Synthesis and Manufacturing

Laboratory-Scale Preparation

The synthesis of this compound typically involves a two-step protocol:

  • Formation of the Ethenyl Bridge: A Heck-type coupling between 1-bromonaphthalene and a boronic ester-containing ethenyl precursor under palladium catalysis establishes the E-configuration .

  • Dioxaborolane Ring Closure: Reaction with pinacol (2,3-dimethyl-2,3-butanediol) in anhydrous tetrahydrofuran (THF) under inert atmosphere forms the dioxaborolane ring, with molecular sieves employed to scavenge water .

The general reaction scheme can be represented as:

1-Bromonaphthalene+Boronic Ester PrecursorPd catalystEthenyl IntermediatePinacolTarget Compound\text{1-Bromonaphthalene} + \text{Boronic Ester Precursor} \xrightarrow{\text{Pd catalyst}} \text{Ethenyl Intermediate} \xrightarrow{\text{Pinacol}} \text{Target Compound}

Yields are optimized by maintaining strict anhydrous conditions and temperatures between 25–60°C .

Industrial Scalability

Industrial production leverages continuous flow reactors to enhance mixing and heat transfer, minimizing side reactions. Automated systems regulate reagent stoichiometry and monitor reaction progress via in-line spectroscopy, ensuring consistent product quality .

Physicochemical Properties

Thermal and Solubility Profiles

Predicted thermal properties include a melting point of 56–58°C and a boiling point of 378.7±11.0°C . The compound exhibits moderate solubility in chlorinated solvents (e.g., chloroform, dichloromethane) and polar aprotic solvents like ethyl acetate, with a solubility of approximately 25–30 mg/mL at 25°C . Its low vapor pressure (1.35×1051.35 \times 10^{-5} mmHg at 25°C) suggests limited volatility, favoring handling in open environments .

Stability and Reactivity

Applications in Synthetic Chemistry

Suzuki-Miyaura Cross-Coupling

As a boronic ester, this compound serves as a robust partner in palladium-catalyzed cross-couplings, enabling the synthesis of biaryl structures prevalent in pharmaceuticals and organic electronics. For example, coupling with 4-bromotoluene yields 1-(4-methylphenyl)naphthalene derivatives, valuable intermediates in ligand design .

Polymer and Materials Science

The conjugated ethenyl-naphthalene system facilitates incorporation into π-conjugated polymers, enhancing charge carrier mobility in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Copolymerization with thiophene monomers via Stille coupling produces materials with tunable bandgaps .

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